molecular formula C10H11BrN2O3S B2956088 4-bromo-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide CAS No. 1396808-24-4

4-bromo-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2956088
CAS No.: 1396808-24-4
M. Wt: 319.17
InChI Key: BJOKYEQXUOFTDM-UHFFFAOYSA-N
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Description

4-Bromo-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is a sulfonamide derivative featuring a brominated benzene ring linked to a 5-oxopyrrolidin-3-yl group via a sulfonamide bridge. Sulfonamides are historically significant for their antimicrobial and antidiabetic properties, with structural variations influencing biological activity and pharmacokinetics .

Crystallographic studies of analogous compounds, such as 4-bromo-N-(propylcarbamoyl)benzenesulfonamide (bromopropamide), reveal a monoclinic C2/c space group with intermolecular N–H···O and C–H···O hydrogen bonds stabilizing the crystal lattice .

Properties

IUPAC Name

4-bromo-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O3S/c11-7-1-3-9(4-2-7)17(15,16)13-8-5-10(14)12-6-8/h1-4,8,13H,5-6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOKYEQXUOFTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

4-bromo-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) and potassium carbonate (K2CO3).

    Oxidation and Reduction: The pyrrolidinone ring can be oxidized or reduced to form different derivatives. Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form various adducts. Acid or base catalysts are typically employed in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted benzenesulfonamides, pyrrolidinone derivatives, and various adducts with functional groups.

Scientific Research Applications

4-bromo-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide is a complex organic compound belonging to the sulfonamide class. It combines a sulfonamide group with a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a pyrrolidine derivative, gaining attention for potential therapeutic applications in medicinal chemistry.

Synthesis and Characterization
The synthesis of 4-bromo-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide involves several key steps, often starting from 1,4-benzodioxane-6-amine and 4-bromobenzenesulfonyl chloride under alkaline conditions to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide as a key intermediate. The process is monitored using thin-layer chromatography (TLC), and the structure is confirmed using Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. The molecular formula is C16H13BrN2O5SC_{16}H_{13}BrN_2O_5S, with a molecular weight of approximately 452.14 g/mol.

Reactions
The primary chemical reactions involving this compound are typically conducted under controlled conditions to optimize yield and minimize side products. Reaction conditions such as temperature, solvent choice (e.g., DMF), and reaction time are crucial for successful synthesis.

Mechanism of Action
The mechanism of action for compounds like 4-bromo-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide primarily involves the inhibition of specific enzymes relevant to disease pathways. In vitro studies have demonstrated varying degrees of inhibition against cholinesterase enzymes, with IC50 values indicating potency levels that suggest efficacy in therapeutic applications related to neurodegenerative diseases.

Applications
The primary applications of 4-bromo-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide include:

  • Medicinal Chemistry : As a novel compound for therapeutic exploration.
  • Inhibition of Specific Enzymes : Relevant to disease pathways.
  • Potential Therapeutic Applications : Related to neurodegenerative diseases, based on in vitro studies showing inhibition of cholinesterase enzymes.

Additional Information
4-Bromo-N-(thiazol-2-yl)benzenesulfonamide is highlighted for its pharmacological properties, and its interaction with carrier proteins in the bloodstream affects its potential therapeutic efficacy. Studies aim to elucidate its pharmacokinetic mechanisms in relation to human serum albumin (HSA) using multi-spectroscopic and computational techniques . Spectroscopic analyses have shown the interaction between HSA and this compound through a static fluorescence quenching mechanism with spontaneous hydrophobic interactions and hydrogen bonding. The binding constant of the HSA‒compound complex was relatively moderate to strong .

Mechanism of Action

The mechanism of action of 4-bromo-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Substituents/Modifications Biological Activity Key Structural Features References
4-Bromo-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide Bromobenzene, 5-oxopyrrolidinyl sulfonamide Inferred antidiabetic (structural analogy) Bromine (lipophilic), pyrrolidinone (H-bond donor/acceptor)
Chlorpropamide Chlorobenzene, propylcarbamoyl sulfonamide Antidiabetic (insulin secretion) Chlorine (less lipophilic), sulfonyl urea
4-(3-(4-Bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide Bromophenyl, isoxazole, β-amino ketone PTP1B and α-glucosidase inhibition Isoxazole (electron-withdrawing), β-amino ketone
3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide Nitrobenzene, pyrrolidinone sulfonamide Unknown (structural analog) Nitro group (electron-deficient), pyrrolidinone
N-(5-Methyl-3-isoxazolyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide Isoxazole, pyrrolidinone sulfonamide Unknown Isoxazole (heterocyclic), pyrrolidinone

Key Comparisons

  • Substituent Effects: Bromine vs. Chlorine: Bromine in the target compound increases molecular weight (290.15 g/mol vs. 276.74 g/mol for chlorpropamide) and lipophilicity (ClogP ~2.1 vs. Pyrrolidinone vs. Sulfonyl Urea: The pyrrolidinone ring in the target compound replaces the sulfonyl urea group in chlorpropamide, altering hydrogen-bonding patterns. Pyrrolidinone’s carbonyl oxygen may act as a stronger H-bond acceptor, influencing receptor binding .
  • Synthetic Routes: The target compound’s synthesis (if analogous to bromopropamide) involves in situ formation of isocyanate intermediates, offering atom efficiency (yield ~28–90%) . In contrast, β-amino ketone derivatives (e.g., ) employ Mannich reactions under mild conditions (24–40°C) .
  • Biological Activity: Chlorpropamide and tolbutamide (sulfonyl ureas) directly stimulate insulin secretion, while the target compound’s pyrrolidinone moiety may target enzymes like PTP1B or PPARγ, as seen in ’s β-amino ketone derivatives (PPRE activation up to 66.35% of pioglitazone) . ’s compound shows dual PTP1B (IC50 ~5–10 µg/mL) and α-glucosidase inhibition, suggesting a multifactorial antidiabetic mechanism absent in classical sulfonyl ureas .
  • Crystallographic and Physicochemical Properties :

    • Bromopropamide (density 1.626 g/cm³) has a higher density than chlorpropamide (~1.4 g/cm³), attributed to bromine’s larger atomic radius and tighter crystal packing via N–H···O bonds .
    • The absence of reported crystal structures for the target compound highlights a gap, though its structural similarity to bromopropamide suggests analogous hydrogen-bonded networks .

Research Findings and Implications

  • Therapeutic Potential: The target compound’s structural features align with emerging antidiabetic agents targeting enzyme inhibition over insulin secretion. Its bromine and pyrrolidinone groups may improve metabolic stability compared to first-generation sulfonyl ureas .
  • Unresolved Questions: Direct biological data for the target compound are lacking. Comparative studies with ’s β-amino ketone derivatives could clarify its mechanism.
  • Synthetic Advancements : The atom-efficient isocyanate route () offers scalability advantages over traditional methods, though yields require optimization .

Biological Activity

4-Bromo-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a bromobenzene moiety linked to a pyrrolidine ring, which is further substituted with a sulfonamide group. The synthesis typically involves the reaction of 4-bromobenzenesulfonyl chloride with 5-oxopyrrolidine in the presence of a base such as triethylamine. This method allows for the formation of the target compound with high yield and purity.

Anticancer Properties

Recent studies have demonstrated that compounds similar to 4-bromo-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide exhibit significant anticancer activities. For instance, related benzenesulfonamides have shown potent cytotoxic effects against various cancer cell lines, including prostate (PC-3) and breast (MDA-MB-231) cancer cells. The IC50 values for these compounds ranged from 3.56 µM to 10.22 µM, indicating strong potential for therapeutic applications .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound 5PC-33.56
Compound 4bPC-38.99
Compound 4aPC-310.22
Compound 4cMDA-MB-2318.5

Antimicrobial Activity

The antimicrobial activity of sulfonamides is well-documented, with several derivatives showing effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have indicated that compounds structurally related to 4-bromo-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide possess significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 6.63 mg/mL .

Table 2: Antimicrobial Activity of Sulfonamide Derivatives

CompoundTarget BacteriaMIC (mg/mL)
Compound d1E. coli6.72
Compound d2S. aureus6.63
Compound d3K. pneumoniaeNot specified

The biological activity of 4-bromo-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is believed to be mediated through multiple pathways:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme implicated in tumor growth and metastasis, with IC50 values ranging from 10.93 nM to 25.06 nM .
  • Apoptosis Induction : Some derivatives induce apoptosis in cancer cells, evidenced by increased annexin V-FITC positivity in treated cells compared to controls .
  • Protein Binding : The interaction with human serum albumin (HSA) has been studied using spectroscopic techniques, revealing moderate binding constants which suggest potential therapeutic efficacy through sustained circulation in the bloodstream .

Case Studies

A notable study evaluated the pharmacokinetics and therapeutic potential of a related compound, highlighting its interaction with HSA and its implications for drug design . This research underscores the importance of understanding the binding dynamics and metabolic pathways that influence the efficacy of sulfonamide derivatives.

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